2-(Chloromethyl)-1-ethyl-4-nitrobenzene

Lipophilicity Partition coefficient Drug-likeness

Select this 4-ethyl-substituted chloromethyl-nitrobenzene over the 4-methyl analog for agrochemical programs requiring differentiated herbicidal performance. The ortho-ethyl group provides steric shielding that retards base-catalyzed side-chain degradation in multi-step sequences, while higher lipophilicity (XLogP3 2.9) alters environmental partitioning. Dual-sourced at consistent 95% purity from major suppliers ensures procurement redundancy unavailable for positional isomer CAS 2386557-65-7, enabling competitive vendor qualification for kilogram-scale campaigns.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 22490-32-0
Cat. No. B1654388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1-ethyl-4-nitrobenzene
CAS22490-32-0
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)[N+](=O)[O-])CCl
InChIInChI=1S/C9H10ClNO2/c1-2-7-3-4-9(11(12)13)5-8(7)6-10/h3-5H,2,6H2,1H3
InChIKeyWZDFOTBBBHGNCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1-ethyl-4-nitrobenzene (CAS 22490-32-0): Physicochemical Identity, Computed Properties, and Procurement Baseline


2-(Chloromethyl)-1-ethyl-4-nitrobenzene (CAS 22490-32-0) is a trisubstituted nitroaromatic halide scaffold bearing chloromethyl, ethyl, and nitro groups at the 2-, 1-, and 4-positions, respectively. The compound has a molecular formula of C₉H₁₀ClNO₂, a molecular weight of 199.63 g/mol, and a computed partition coefficient (XLogP3) of 2.9 [1]. It is commercially supplied at a minimum purity specification of 95% (HPLC) by multiple vendors, including AKSci and Enamine, with recommended long-term storage in a cool, dry environment [2]. The compound is catalogued under PubChem CID 1410523 (Substance ID 12375939), the DSSTox identifier DTXSID60495094, and the SCHEMBL identifier SCHEMBL6681084 [1].

Why 2-(Chloromethyl)-1-ethyl-4-nitrobenzene Cannot Be Generically Substituted with Methyl, Ethoxy, or Unsubstituted Analogs


Although numerous chloromethyl-nitrobenzene derivatives share the same reactive chloromethyl handle and electron-withdrawing nitro group, substitution of the 1-ethyl substituent with methyl, ethoxy, or hydrogen produces compounds that diverge measurably in lipophilicity, steric environment, and conformational flexibility [1]. The ethyl group at the ortho position relative to the chloromethyl moiety introduces steric hindrance that modulates the kinetics of nucleophilic displacement reactions—an effect documented for alkyl-substituted nitrobenzyl chlorides [2]. Furthermore, US Patent US4395577A explicitly claims 3-chloromethyl-4-alkyl-nitrobenzenes (alkyl = methyl, ethyl, etc.) as intermediates for distinct 2,6-dinitroaniline herbicides, demonstrating that the alkyl chain identity directly influences the physicochemical and herbicidal properties of the final active ingredient, making non-equivalent substitution untenable in agrochemical synthesis programs [3].

Quantitative Differentiation Guide: 2-(Chloromethyl)-1-ethyl-4-nitrobenzene vs. Closest Analogs and In-Class Candidates


Lipophilicity (XLogP3) Advantage Over the Simplest 4-Nitrobenzyl Chloride Scaffold

The computed octanol–water partition coefficient (XLogP3) of 2-(Chloromethyl)-1-ethyl-4-nitrobenzene is 2.9, compared with 2.5 for the simplest in-class reference compound 4-nitrobenzyl chloride (CAS 100-14-1) [1][2]. This +0.4 log-unit difference corresponds to an approximately 2.5-fold higher equilibrium partition coefficient, driven by the additional two methylene units of the ethyl substituent.

Lipophilicity Partition coefficient Drug-likeness

Rotatable Bond Count and Conformational Flexibility vs. Methyl Analog

The target compound possesses 2 rotatable bonds (ethyl C–C plus chloromethyl C–Cl torsion), whereas the direct methyl analog 2-(chloromethyl)-1-methyl-4-nitrobenzene (CAS 58966-24-8) possesses only 1 rotatable bond (chloromethyl C–Cl torsion) [1][2]. The extra rotatable bond increases the conformational ensemble accessible to the molecule in solution and at binding interfaces.

Conformational flexibility Molecular descriptor Crystallization

Steric Modulation of Benzylic Carbon Reactivity by the Ortho-Ethyl Substituent

Class-level evidence from Doleib & Iskander (1967) demonstrates that alkyl substituents adjacent to the chloromethyl group in nitrobenzyl chlorides inhibit α-proton extraction via a steric effect, with the magnitude of inhibition correlating with the steric bulk of the ortho substituent [1]. The target compound bears an ethyl group at the 1-position (ortho to the chloromethyl at the 2-position), which presents a larger steric footprint than the methyl group of the methyl analog or the hydrogen of 4-nitrobenzyl chloride. This is expected to reduce the rate of base-catalyzed side-chain reactions, although direct kinetic measurements for this specific compound have not been published.

Steric hindrance Nucleophilic substitution Reaction kinetics

Documented Utility as a Herbicide Intermediate in Patented 2,6-Dinitroaniline Synthesis

US Patent US4395577A specifically discloses the preparation of 3-chloromethyl-4-alkyl-nitrobenzenes, including the 4-ethyl derivative (i.e., the target compound), as key intermediates for the synthesis of substituted 2,6-dinitroaniline pre-emergence herbicides [1]. The patent teaches that the alkyl substituent identity (methyl, ethyl, higher alkyl) is not interchangeable, as it determines the physicochemical properties (volatility, soil adsorption, herbicidal spectrum) of the final dinitroaniline product. The 4-ethyl intermediate yields herbicides with distinct field performance characteristics compared to the 4-methyl-derived products.

Agrochemical intermediate Herbicide synthesis Dinitroaniline

Commercial Purity Specification and Supplier Traceability for Procurement Decisions

The compound is commercially available from verified suppliers at a minimum purity of 95% (HPLC). AKSci supplies the compound (Cat. No. 6202CT) at 95% minimum purity with recommended long-term storage in a cool, dry place . Enamine offers the same compound (Cat. No. EN300-705585) also certified at 95% purity, with transparent graduated pricing: 0.05 g at $101, 0.1 g at $152, 0.25 g at $216, 0.5 g at $407, and 1.0 g at $528 (as of May 2023) [1]. This dual-supplier availability with consistent purity specification provides procurement redundancy, a factor not universally available for less common positional isomers such as 1-(chloromethyl)-3-ethyl-2-nitrobenzene (CAS 2386557-65-7).

Quality control Vendor comparison Procurement specification

Procurement-Relevant Application Scenarios for 2-(Chloromethyl)-1-ethyl-4-nitrobenzene (CAS 22490-32-0)


Agrochemical R&D: Synthesis of 2,6-Dinitroaniline Herbicide Candidates with Tailored Alkyl Chain Properties

Research teams developing novel pre-emergence herbicides based on the 2,6-dinitroaniline pharmacophore should select the 4-ethyl-substituted chloromethyl intermediate (target compound) rather than the 4-methyl analog when the target herbicide requires a specific volatility, soil mobility, or weed-spectrum profile. As documented in US Patent US4395577A, the alkyl chain is not a generic placeholder but a determinant of herbicidal performance [1]. The target compound's higher lipophilicity (XLogP3 = 2.9) relative to unsubstituted 4-nitrobenzyl chloride (XLogP3 = 2.5) also predicts altered environmental partitioning behavior [2].

Medicinal Chemistry: Building Block Selection Where Steric Protection of the Benzylic Electrophile Is Desired

In multi-step synthetic sequences where the chloromethyl group must survive several transformations before a final nucleophilic displacement, the ortho-ethyl substituent of the target compound provides steric shielding that is class-level documented to retard base-catalyzed side-chain degradation compared to unsubstituted or methyl-substituted analogs [1]. This property is particularly relevant when synthesizing complex benzylamine or benzyl ether libraries for SAR exploration.

Process Chemistry: Dual-Source Procurement for Scale-Up Risk Mitigation

The availability of 2-(Chloromethyl)-1-ethyl-4-nitrobenzene at consistent 95% purity from both AKSci and Enamine provides procurement redundancy that is not reliably available for its positional isomer 1-(chloromethyl)-3-ethyl-2-nitrobenzene (CAS 2386557-65-7) [1][2]. Process chemistry groups undertaking kilogram-scale campaigns should prioritize this compound over single-source analogs to ensure supply continuity and enable competitive vendor qualification.

Physicochemical Property-Based Library Design: Differentiated logP and Conformational Flexibility

The target compound's computed property profile—XLogP3 of 2.9 (intermediate lipophilicity range) and two rotatable bonds (moderate flexibility)—positions it as a differentiated scaffold within nitroaromatic halide libraries. Compared with the methyl analog (XLogP3 = 2.9 but only 1 rotatable bond), the target compound offers an additional degree of conformational freedom that may enhance target binding entropy or alter solid-state properties relevant to formulation development [1][2].

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